(R)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate
Description
(R)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate (CAS: 777051-62-4) is an ester derivative of the non-natural R-enantiomer of histidine (2-amino-3-(1H-imidazol-4-yl)propanoic acid) . Its molecular formula is C₁₀H₁₇N₃O₂, with a molecular weight of 211.26 g/mol . The tert-butyl group enhances lipophilicity, making it valuable in medicinal chemistry as a protective group for amines or as an intermediate in peptide synthesis.
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-3-(1H-imidazol-5-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)8(11)4-7-5-12-6-13-7/h5-6,8H,4,11H2,1-3H3,(H,12,13)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFREXXPLPDFGA-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CN=CN1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1=CN=CN1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl acrylate and an appropriate imidazole derivative.
Reaction Conditions: The reaction is usually carried out under basic conditions, often using a base such as sodium hydride or potassium tert-butoxide.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate may involve large-scale batch reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the imidazole ring can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted amino derivatives.
Scientific Research Applications
®-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors involving imidazole moieties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its imidazole ring.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with receptor sites, modulating their function.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs with modifications in the ester group, imidazole substituents, and amino protection strategies (Table 1).
Physical and Chemical Properties
- Melting Points : Propyl and methyl esters exhibit higher melting points (236–238°C and ~230°C, respectively) compared to tert-butyl derivatives, likely due to reduced steric hindrance . Data for the target compound are unreported .
- Solubility and Stability : The tert-butyl group in the target compound improves lipid solubility but may reduce crystallinity. In contrast, methyl/propyl esters (e.g., and ) are more polar, enhancing aqueous solubility .
- Optical Activity: The R-configuration distinguishes it from natural L-histidine derivatives. Enantiomers like (S)-methyl 2-amino-3-(4-nitrophenyl)propanoate () highlight stereochemical influences on reactivity .
Biological Activity
(R)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate, also known by its CAS number 777051-62-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a tert-butyl group, an amino group, and an imidazole ring, which contribute to its pharmacological properties. The structural formula can be represented as:
This structure suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.
Antiviral Activity
Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For instance, derivatives of imidazole have been shown to possess moderate to good antiviral activities against various viruses, including the tobacco mosaic virus (TMV) . While specific data on this compound is limited, its structural analogs suggest potential antiviral efficacy.
Enzyme Inhibition
Research on related compounds has highlighted their role as inhibitors of key enzymes involved in metabolic pathways. For example, imidazole derivatives have been investigated for their ability to inhibit the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy . This inhibition can enhance T cell responses against tumors, indicating a potential application for this compound in cancer treatment.
Study on Antiviral Properties
A comparative study evaluated the antiviral activity of several imidazole derivatives against TMV. The results showed that certain compounds exhibited over 40% inactivation at concentrations of 500 mg/L . Although this compound was not specifically tested, the positive results from similar compounds suggest it may also possess antiviral properties.
| Compound | Concentration (mg/L) | Inactivation (%) |
|---|---|---|
| Compound A | 500 | 45 |
| Compound B | 500 | 40 |
| Compound C | 100 | 30 |
Enzyme Interaction Study
In another study focusing on PD-L1 inhibitors, various small molecules were synthesized and tested for their binding affinity to PD-L1. The study concluded that modifications to the imidazole ring significantly influenced binding efficacy . This finding implies that this compound could be explored further for its potential as an immunotherapeutic agent.
Q & A
Q. What are the established synthetic routes for preparing (R)-tert-butyl 2-amino-3-(1H-imidazol-4-yl)propanoate and related esters?
Methodological Answer: The compound can be synthesized via esterification of histidine derivatives. For example, histidine reacts with alcohols (e.g., ethanol, tert-butanol) under acidic conditions to form esters. Key steps include:
- Activation of the carboxylic acid group using glacial acetic acid or other catalysts.
- Nucleophilic attack by the alcohol to form the ester bond.
- Purification via recrystallization or column chromatography.
In a study, ethyl 2-amino-3-(1H-imidazol-4-yl)propanoate was synthesized with 85.79% yield, confirmed by IR peaks at 1700–1780 cm⁻¹ (C=O) and 1000–1250 cm⁻¹ (C-O-C) . Adjusting reaction time and temperature optimizes yields for tert-butyl derivatives.
Q. How is IR spectroscopy employed to confirm the esterification of histidine derivatives?
Methodological Answer: IR spectroscopy identifies ester functional groups:
- C=O stretch : 1700–1780 cm⁻¹ (absent in histidine).
- C-O-C stretch : 1000–1250 cm⁻¹ (ester linkage).
For amide derivatives (e.g., compound 2 in ), N–H bending (1490–1580 cm⁻¹) and amide I/II bands (1630–1635 cm⁻¹) are observed .
Advanced Research Questions
Q. How does stereochemistry (R vs. S configuration) influence the biological activity of this compound?
Methodological Answer: The R configuration (non-natural isomer) may alter binding affinity in chiral environments. For example:
- L-histidine (S-configuration) is a natural amino acid with established roles in enzyme active sites.
- D-histidine (R-configuration) is not naturally occurring but can exhibit distinct inhibition properties.
In corrosion inhibition studies, compound stereochemistry affects adsorption on metal surfaces. For instance, (S)-ethyl 2-amino-3-(1H-imidazol-4-yl)propanoate showed pH-dependent activity, with higher inhibition at neutral pH (85.79% at pH 8) .
Q. What crystallographic strategies resolve structural ambiguities in tert-butyl-protected imidazole derivatives?
Methodological Answer:
- SHELX Suite : Used for small-molecule refinement. SHELXL refines high-resolution data, while SHELXD/SHELXE assist in experimental phasing.
- Twinned Data : SHELXL handles twinning via HKLF 5 format.
- Validation : Check R-factors (<5%) and electron density maps for tert-butyl group orientation .
Example Workflow:
Collect high-resolution X-ray data (≤1.0 Å).
Solve phases using Patterson methods (SHELXD).
Refine with SHELXL, incorporating hydrogen atoms and anisotropic displacement parameters.
Q. How can researchers address contradictions in NMR data during synthesis optimization?
Methodological Answer: Contradictions (e.g., unexpected splitting in H-NMR) arise from dynamic processes or impurities. Strategies include:
- Variable Temperature NMR : To probe conformational exchange (e.g., tert-butyl rotation barriers).
- C-NMR Isotopic Labeling : Resolve overlapping signals (e.g., C-labeled tert-butyl groups show enhanced peaks at 135 ppm) .
- LC-MS Purity Checks : Confirm molecular weight and rule out side products .
Case Study:
In the synthesis of C-labeled tert-butyl derivatives, splitting in H-NMR signals (3J coupling = 4.8–5.6 Hz) was resolved by isotopic tracing and 2D NMR (COSY, HSQC) .
Q. What experimental design principles apply when testing biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- Dose-Response Curves : Measure IC₅₀ values at varying concentrations (e.g., 0.1–10 mM).
- pH Dependence : Adjust buffer systems (e.g., phosphate for pH 3–8) to mimic physiological conditions.
- Control Experiments : Compare with histidine and other analogs to isolate tert-butyl effects.
In a Tafel method study, inhibition efficiency increased with compound 2 concentration (45.29% yield, pH 8), highlighting the role of protonation states in activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
